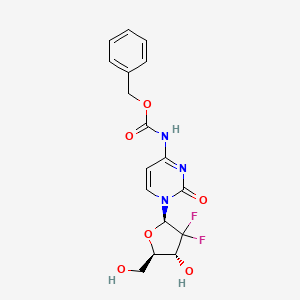

N-Carboxybenzyl Gemcitabine

Description

BenchChem offers high-quality N-Carboxybenzyl Gemcitabine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Carboxybenzyl Gemcitabine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMOOGZFANFGH-MRVWCRGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Prodrug Design for Enhanced Chemotherapeutics

An In-Depth Technical Guide to the Synthesis and Mechanism of N-Carboxybenzyl Gemcitabine

Gemcitabine (2',2'-difluorodeoxycytidine) is a potent nucleoside analog used in the treatment of various solid tumors, including pancreatic, lung, and breast cancers.[1][2] Its clinical efficacy, however, is hampered by a short plasma half-life due to rapid metabolic inactivation by cytidine deaminase, which converts it to the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[3] To overcome this limitation, the development of gemcitabine prodrugs is a critical area of research. A common strategy involves the chemical modification of the N4-amino group on the cytosine ring, which protects the drug from deamination, potentially improving its stability, bioavailability, and therapeutic window.[4][5]

This guide provides a detailed technical overview of the synthesis of N-Carboxybenzyl Gemcitabine, a prodrug in which the N4-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a well-established amine-protecting group in organic synthesis, particularly in peptide chemistry, valued for its stability under various conditions and its clean removal via catalytic hydrogenolysis.[6][7] We will explore the synthesis pathway, the underlying reaction mechanisms, detailed experimental protocols, and the subsequent deprotection process to release the active gemcitabine molecule.

Part 1: Synthesis of N-Carboxybenzyl Gemcitabine

The synthesis involves the formation of a stable carbamate linkage between the N4-exocyclic amine of gemcitabine and the carboxybenzyl protecting group. This is achieved by reacting gemcitabine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Causality and Rationale for Experimental Choices

The selection of benzyl chloroformate (Cbz-Cl) as the protecting agent is deliberate. Cbz-Cl is highly reactive towards nucleophiles like the primary amine of gemcitabine. The reaction is conducted in the presence of a base (e.g., sodium bicarbonate or an organic base like triethylamine) for two critical reasons:

-

Neutralization : The reaction liberates hydrochloric acid (HCl), which would otherwise protonate the unreacted amine of gemcitabine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid as it forms.[6]

-

pH Control : Maintaining a slightly alkaline pH (typically 8-10) is crucial. A pH that is too low can lead to the decomposition of Cbz-Cl, while excessively high pH levels can risk racemization or degradation of the nucleoside substrate.[8]

The choice of solvent is also important. A polar aprotic solvent like Dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) is often used to dissolve the reactants, particularly the polar gemcitabine starting material, while being compatible with the reaction conditions.

Mechanism of N-Cbz Protection

The protection of gemcitabine's N4-amino group with Cbz-Cl is a classic example of a nucleophilic acyl substitution reaction.

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of gemcitabine's primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

-

Formation of Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.

-

Leaving Group Departure : The intermediate is unstable and collapses. The carbonyl group reforms by pushing the electrons back down, and the most stable leaving group, the chloride ion (Cl-), is expelled.

-

Deprotonation : The resulting protonated carbamate is then deprotonated by the base present in the reaction mixture to yield the final, neutral N-Carboxybenzyl Gemcitabine product.

Visualization of Synthesis Pathway

Caption: Workflow of the N-Cbz protection of Gemcitabine.

Experimental Protocol: N-Cbz Protection of Gemcitabine

This protocol is a representative procedure based on standard methods for N-Cbz protection of amines.[6][8]

-

Dissolution : Dissolve Gemcitabine hydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Basification : Cool the solution to 0°C in an ice bath. Add a suitable base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (approx. 2.5 eq), portion-wise while stirring to achieve a pH of 8-9.

-

Addition of Protecting Agent : Slowly add a solution of Benzyl Chloroformate (Cbz-Cl) (1.1 eq) in dioxane dropwise to the cooled reaction mixture. Maintain the temperature at 0-5°C during the addition.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Carboxybenzyl Gemcitabine.[9]

Data Presentation: Synthesis Parameters

| Parameter | Value/Reagent | Rationale |

| Starting Material | Gemcitabine Hydrochloride | The common salt form of the drug. |

| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | Highly reactive, commercially available agent for Cbz protection. |

| Base | Sodium Bicarbonate / Triethylamine | Neutralizes HCl byproduct to drive the reaction forward.[6] |

| Molar Ratio (Gem:Base:Cbz-Cl) | 1 : 2.5 : 1.1 | A slight excess of Cbz-Cl ensures complete reaction; sufficient base is critical. |

| Solvent | Dioxane/Water | Co-solvent system to dissolve both polar and non-polar reactants. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |

| Reaction Time | 12-24 hours | Typical duration for Cbz protection reactions. |

Part 2: Deprotection and Release of Gemcitabine

The ultimate utility of N-Cbz-Gemcitabine as a prodrug lies in its ability to release the active drug under specific conditions. The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis.

Principle of Cbz Deprotection via Hydrogenolysis

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen (H₂).[6] In the case of Cbz deprotection, the benzyl C-O bond is cleaved. The reaction is catalyzed by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[7][10] This method is favored for its mild conditions and clean byproducts: the regenerated amine, toluene, and carbon dioxide.[6]

For nucleoside analogues, standard hydrogenolysis must be approached with caution as it can sometimes lead to the unwanted reduction of the pyrimidine ring. An alternative, often safer, method is transfer hydrogenolysis , which uses a hydrogen donor molecule (e.g., cyclohexene, formic acid, or ammonium formate) in place of gaseous H₂.[11][12]

Mechanism of Catalytic Hydrogenolysis

-

Adsorption : The N-Cbz-Gemcitabine molecule and molecular hydrogen (or a hydrogen donor) adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation : The palladium surface catalytically cleaves the H-H bond, creating reactive palladium-hydride species.

-

Bond Cleavage : The benzylic C-O bond of the carbamate is cleaved. The benzyl group is hydrogenated to form toluene.

-

Decarboxylation : The remaining carbamic acid intermediate is unstable and spontaneously decarboxylates, releasing carbon dioxide.

-

Product Release : The final products—free Gemcitabine, toluene, and CO₂—desorb from the catalyst surface, regenerating the active catalyst sites.

Visualization of Deprotection Mechanism

Sources

- 1. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of oral prodrugs based on the structure of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H-Gemcitabine: A New Gemcitabine Prodrug for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. N-Carboxybenzyl GeMcitabine CAS#: 138685-83-3 [amp.chemicalbook.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical and Physical Properties of N-Carboxybenzyl Gemcitabine

Introduction: The Rationale for N-Carboxybenzyl Gemcitabine as a Gemcitabine Prodrug

Gemcitabine (2',2'-difluorodeoxycytidine) is a cornerstone of chemotherapy, demonstrating efficacy against a range of solid tumors including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a nucleoside analog, its mechanism of action involves intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit ribonucleotide reductase and compete with dCTP for incorporation into DNA, ultimately leading to the arrest of DNA synthesis and apoptosis in rapidly dividing cancer cells.[3][4]

Despite its clinical success, the therapeutic window of gemcitabine is narrowed by significant pharmacological challenges. The primary limitation is its rapid metabolic inactivation through deamination by cytidine deaminase (CDA) into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). This enzymatic degradation results in a short plasma half-life and necessitates administration of high doses, which can lead to systemic toxicity.[4][5] To circumvent these limitations, the development of gemcitabine prodrugs has been a major focus of research. These modified molecules aim to enhance pharmacokinetic properties, improve stability, and potentially enable targeted drug delivery.[6]

N-Carboxybenzyl Gemcitabine is a prodrug of gemcitabine in which the N4-amino group of the cytosine ring is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification serves a dual purpose: it shields the primary amine from deamination by CDA and increases the lipophilicity of the parent drug.[7] The increased lipophilicity can potentially alter the drug's membrane permeability and biodistribution. The Cbz group is a well-established protecting group in organic synthesis, known for its relative stability and susceptibility to cleavage under specific conditions, such as catalytic hydrogenolysis, which could potentially be exploited for controlled drug release.[8]

This technical guide provides a comprehensive overview of the known chemical and physical properties of N-Carboxybenzyl Gemcitabine. Furthermore, in the absence of extensive published data for this specific prodrug, this guide details proposed, state-of-the-art methodologies for its synthesis, purification, and thorough physicochemical characterization. These protocols are grounded in established principles of pharmaceutical sciences and analytical chemistry, offering a robust framework for researchers and drug development professionals investigating this and similar gemcitabine prodrugs.

Chemical and Physical Properties

N-Carboxybenzyl Gemcitabine, also known as N-Cbz gemcitabine, is a derivative of gemcitabine intended to function as a prodrug. Below are its fundamental chemical and physical properties.

Chemical Structure and Identity

Figure 1: Chemical Structure of N-Carboxybenzyl Gemcitabine.

Table 1: Chemical Identity of N-Carboxybenzyl Gemcitabine

| Parameter | Value | Source |

| IUPAC Name | Phenylmethyl N-[1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamate | [9] |

| Synonyms | N-Cbz gemcitabine, Gemcitabine N-Carboxybenzyl Impurity | [9] |

| CAS Number | 138685-83-3 | [9] |

| Molecular Formula | C₁₇H₁₇F₂N₃O₆ | [9] |

| Molecular Weight | 397.33 g/mol | [9] |

Physicochemical Properties

The available physicochemical data for N-Carboxybenzyl Gemcitabine is limited and primarily sourced from chemical suppliers. A comprehensive experimental characterization is required for a full understanding of its properties.

Table 2: Known and Predicted Physicochemical Properties of N-Carboxybenzyl Gemcitabine

| Property | Value | Method/Source |

| Appearance | Off-White to Pale Yellow Solid | [10] |

| Melting Point | >115 °C (decomposition) | [10] |

| Solubility | Slightly soluble in DMSO and Methanol | [10] |

| pKa (Predicted) | 6.23 ± 0.20 | [10] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [10] |

Proposed Synthesis and Purification

Figure 2: Proposed Synthetic Workflow for N-Carboxybenzyl Gemcitabine.

Experimental Protocol: Synthesis of N-Carboxybenzyl Gemcitabine

Objective: To synthesize N-Carboxybenzyl Gemcitabine by reacting gemcitabine with benzyl chloroformate.

Materials and Reagents:

-

Gemcitabine

-

Benzyl chloroformate

-

Anhydrous Pyridine or N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA) (if using DMF as solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve gemcitabine (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by adding cold water or saturated NaHCO₃ solution.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield pure N-Carboxybenzyl Gemcitabine.

Causality of Experimental Choices:

-

Aprotic Polar Solvent: Pyridine or DMF is used to dissolve gemcitabine and facilitate the reaction. Pyridine also acts as a base to neutralize the HCl byproduct.

-

Inert Atmosphere and Anhydrous Conditions: These are crucial to prevent the hydrolysis of benzyl chloroformate.

-

Slow Addition at 0 °C: This helps to control the exothermic reaction and prevent potential side reactions.

-

Aqueous Work-up: This step removes the solvent, unreacted reagents, and water-soluble byproducts.

-

Column Chromatography: This is a standard and effective method for purifying the final product from any remaining impurities.

Proposed Physicochemical Characterization

A thorough characterization of N-Carboxybenzyl Gemcitabine is essential for its development as a drug candidate. The following are proposed protocols for determining its key physicochemical properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8]

Objective: To determine the solubility of N-Carboxybenzyl Gemcitabine in various pharmaceutically relevant solvents.

Protocol:

-

Add an excess amount of N-Carboxybenzyl Gemcitabine to vials containing various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, buffers at different pH values, ethanol, propylene glycol).

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Table 3: Template for Solubility Data of N-Carboxybenzyl Gemcitabine

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| Water | 37 | ||

| PBS (pH 7.4) | 25 | ||

| PBS (pH 7.4) | 37 | ||

| 0.1 M HCl (pH 1.2) | 37 | ||

| Acetate Buffer (pH 4.5) | 37 | ||

| Phosphate Buffer (pH 6.8) | 37 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 |

pKa and LogP Determination

The pKa and LogP (partition coefficient) are critical parameters that influence a drug's absorption and distribution.

-

pKa Determination: The pKa can be determined experimentally using potentiometric titration or UV-Vis spectroscopy by measuring the absorbance at different pH values.[11][12]

-

LogP Determination: The LogP value, a measure of lipophilicity, can be determined using the shake-flask method with n-octanol and water. The concentration of the compound in each phase is measured by HPLC.

Proposed Analytical and Spectroscopic Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and stability of N-Carboxybenzyl Gemcitabine.

Figure 3: Proposed Analytical Workflow for N-Carboxybenzyl Gemcitabine.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of N-Carboxybenzyl Gemcitabine and quantifying it in various assays.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.[13]

-

Column Temperature: 30 °C.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of N-Carboxybenzyl Gemcitabine.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group, protons from the gemcitabine sugar moiety, and the cytosine ring. The presence of the Cbz group would be confirmed by the characteristic signals of the benzylic CH₂ and the aromatic protons.

-

¹³C NMR: The carbon spectrum would show signals for the carbonyl of the carbamate, the aromatic carbons of the benzyl group, and the carbons of the gemcitabine core.[15][16]

-

¹⁹F NMR: The two fluorine atoms on the sugar ring would give characteristic signals.[17][18]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 398.1. In negative ion mode, the [M-H]⁻ ion would be at m/z 396.1.

-

Tandem MS (MS/MS): Fragmentation analysis would likely show the loss of the Cbz group and characteristic fragments of the gemcitabine molecule.[18][19]

Proposed Stability Assessment

Understanding the stability of N-Carboxybenzyl Gemcitabine is critical for determining its shelf-life and potential degradation pathways. Forced degradation studies are performed according to ICH guidelines.[20][21][22][23]

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

Protocol:

-

Prepare solutions of N-Carboxybenzyl Gemcitabine (e.g., 1 mg/mL) in various media.

-

Subject the solutions to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60 °C for 48 hours.

-

Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[24][25][26] A control sample should be protected from light.

-

-

Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Table 4: Template for Forced Degradation Study of N-Carboxybenzyl Gemcitabine

| Stress Condition | Duration | % Degradation | Number of Degradants | Remarks |

| 0.1 M HCl, 60 °C | 24 h | |||

| 0.1 M NaOH, 60 °C | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| Heat (60 °C, solid) | 48 h | |||

| Heat (60 °C, solution) | 48 h | |||

| Photostability (ICH Q1B) | - |

Conclusion

N-Carboxybenzyl Gemcitabine represents a logical approach to overcoming the metabolic instability of gemcitabine. By protecting the N4-amino group, this prodrug has the potential for improved pharmacokinetic properties. This technical guide has consolidated the available chemical and physical data for N-Carboxybenzyl Gemcitabine and, more importantly, has provided a comprehensive set of proposed, state-of-the-art experimental protocols for its synthesis, purification, and thorough characterization. The detailed methodologies for physicochemical analysis and stability assessment offer a clear roadmap for researchers in the field of drug development. The successful execution of these proposed studies will be instrumental in elucidating the complete profile of N-Carboxybenzyl Gemcitabine and determining its potential as a clinically viable anticancer agent.

References

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. Genes, 13(3), 466. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Pharma Knowledge Forum. (2024). Pharmaceuticals Photostability Study: How to Perform. [Link]

-

ICH Topic Q1B. (2018). Photostability Testing of New Drug Substances and Products. YouTube. [Link]

-

Slideshare. (n.d.). PHOTOSTABILITY TESTING SEM I SEMINAR. [Link]

-

Islam, M. R., & Hossain, M. A. (2015). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. International Journal of Analytical Chemistry, 2015, 862592. [Link]

-

Islam, M. R., & Hossain, M. A. (2015). Stability-indicating HPLC determination of gemcitabine in pharmaceutical formulations. International Journal of Analytical Chemistry, 2015. [Link]

-

V, R., & al, e. (2018). Validated Analytical Method for the Estimation of Gemcitabine from its Pharmaceutical Formulation by RP-HPLC. Research Journal of Pharmacy and Technology, 11(9), 3843-3847. [Link]

-

ResearchGate. (n.d.). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Lee, S. K., & Kool, E. T. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. ACS Omega, 7(9), 7837–7845. [Link]

-

Lee, S. K., & Kool, E. T. (2020). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 25(19), 4444. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Wenzel, C., et al. (2023). LogP of N-acyl-gemcitabine and lectin-corona emerge as key parameters in nanoparticulate intravesical cancer therapy. European Journal of Pharmaceutical Sciences, 180, 106330. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Sharma, G., & Kumar, A. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 129-138. [Link]

-

De Witte, A., et al. (2015). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 113, 118-127. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Cho, J. H., et al. (2012). Efficient Synthesis of exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs. Organic Letters, 14(10), 2488–2491. [Link]

-

Bevilacqua, P. C., & Yajima, R. (2014). Experimental approaches for measuring pKa's in RNA and DNA. Methods in Enzymology, 549, 201–229. [Link]

-

Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1315–1317. [Link]

-

Bapiro, T. E., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 68(5), 1243–1253. [Link]

-

Castelli, F., et al. (2007). Characterization of lipophilic gemcitabine prodrug-liposomal membrane interaction by differential scanning calorimetry. Molecular Pharmaceutics, 4(1), 126–134. [Link]

-

Pastor-Anglada, M., & Pérez-Torras, S. (2018). Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry? Metabolites, 8(2), 26. [Link]

-

Scilit. (n.d.). Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine. [Link]

-

Wang, Y., et al. (2023). A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. Journal of Biomedical Research, 37(4), 253–262. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2-Disubstituted Carbocyclic Nucleoside Analogues of Cytidine. [Link]

-

BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. [Link]

-

Pandit, B., & Royzen, M. (2022). Recent Development of Prodrugs of Gemcitabine. MDPI. [Link]

-

IonSense. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Open Exploration Publishing. (2025). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. [Link]

-

Oriental Journal of Chemistry. (n.d.). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. [Link]

-

Wiley Online Library. (n.d.). A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high‐performance liquid chromatography. [Link]

-

DIAL@UCLouvain. (2023). An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions. [Link]

-

UNL Digital Commons. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. [Link]

-

National Institutes of Health. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. [Link]

-

PubMed. (n.d.). Determination of gemcitabine and its metabolite in extracellular fluid of rat brain tumor by ultra performance liquid chromatography-tandem mass spectrometry using microdialysis sampling after intralesional chemotherapy. [Link]

-

PubMed. (n.d.). Synthesis of carbohydrate analogs (positional, configurational, and optical) of n-acetylmuramoyl-L-alanyl-D-isoglutamine, and their immunoadjuvant activities. [Link]

-

PubMed. (n.d.). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of lipophilic gemcitabine prodrug-liposomal membrane interaction by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Development of Prodrugs of Gemcitabine [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LogP of N-acyl-gemcitabine and lectin-corona emerge as key parameters in nanoparticulate intravesical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solubility Test | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Experimental approaches for measuring pKa's in RNA and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry? [mdpi.com]

- 19. uab.edu [uab.edu]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. onyxipca.com [onyxipca.com]

- 24. ema.europa.eu [ema.europa.eu]

- 25. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Mechanism of Action of N-Carboxybenzyl Gemcitabine in Cancer Cells

Executive Summary

Gemcitabine (dFdC) is a cornerstone of chemotherapy for numerous solid tumors, including pancreatic, non-small cell lung, and bladder cancers.[1][2][3] Its efficacy, however, is frequently curtailed by a short plasma half-life due to rapid enzymatic deamination and the development of chemoresistance.[4][5] Prodrug strategies that mask the susceptible N4-amino group of gemcitabine represent a promising approach to circumvent these limitations. This guide provides a detailed technical overview of N-Carboxybenzyl Gemcitabine (N-Cbz-Gemcitabine), a conceptual prodrug designed for enhanced stability and targeted activation. We will dissect its chemical rationale, proposed mechanism of action from cellular entry to apoptosis, and provide robust experimental protocols for its validation.

Introduction: The Rationale for a Gemcitabine Prodrug

Gemcitabine, a nucleoside analog of deoxycytidine, exerts its cytotoxic effects by disrupting DNA synthesis.[6][7] Despite its broad use, its clinical utility is hampered by two primary factors:

-

Metabolic Instability: The primary route of gemcitabine inactivation is deamination of the N4-amino group by cytidine deaminase (CDA), which is abundant in the liver and blood, converting it to the inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[4][8] This results in a very short in vivo half-life of only 8 to 17 minutes.[9]

-

Chemoresistance: Cancer cells can develop resistance through various mechanisms, including reduced uptake by nucleoside transporters (hENTs), downregulation of the activating enzyme deoxycytidine kinase (dCK), or upregulation of the target enzyme ribonucleotide reductase (RRM1/RRM2).[10][11][12]

The N-Carboxybenzyl (Cbz) group is a well-established protecting group for amines in organic synthesis, forming a stable carbamate linkage.[13] By attaching a Cbz group to the N4-amino position of gemcitabine, we create the N-Cbz-Gemcitabine prodrug. The central hypothesis is that this modification shields the molecule from premature deamination by CDA, thereby increasing its systemic circulation time and potentially improving its pharmacokinetic profile. This prodrug is designed to remain inert until it reaches the tumor microenvironment or enters the cancer cell, where it can be activated to release the parent gemcitabine molecule.

Proposed Mechanism of Action: A Two-Stage Process

The antitumor activity of N-Cbz-Gemcitabine is contingent on a sequential, two-stage mechanism: (A) intracellular activation of the prodrug to release gemcitabine, and (B) the subsequent metabolic activation and cytotoxic action of gemcitabine itself.

Stage 1: Prodrug Activation - Release of Gemcitabine

Upon cellular uptake, likely through passive diffusion due to increased lipophilicity conferred by the benzyl group, the N-Cbz-Gemcitabine molecule must undergo cleavage to release active gemcitabine. While the classic deprotection method for a Cbz group is catalytic hydrogenolysis, this is not a common biochemical reaction within mammalian cells.[13] A more plausible intracellular activation mechanism involves enzymatic hydrolysis of the carbamate bond by non-specific cellular carboxylesterases or other hydrolases. This reaction would release gemcitabine, carbon dioxide, and toluene.

Stage 2: Gemcitabine's Canonical Mechanism of Action

Once liberated, gemcitabine follows its well-documented cytotoxic pathway.[8][11][14]

-

Metabolic Phosphorylation: Gemcitabine is sequentially phosphorylated by intracellular kinases to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. This process is initiated by deoxycytidine kinase (dCK), which is the rate-limiting step.[14][15]

-

Dual Inhibition of DNA Synthesis: The active metabolites disrupt DNA replication through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), which are the essential building blocks for DNA synthesis and repair.[1][7][16] This depletion of the cellular dNTP pool enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation.[17]

-

Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural nucleotide dCTP for incorporation into the elongating DNA strand by DNA polymerase.[8] After dFdCTP is incorporated, one additional nucleotide is added to the chain.[17][18] This "masks" the aberrant nucleotide from proofreading exonuclease enzymes, but the altered sugar conformation ultimately halts further DNA polymerase activity, leading to irreparable DNA strand termination.[1][19]

-

-

Induction of Apoptosis: The stalled replication forks and DNA damage trigger cell cycle arrest, primarily at the G1/S-phase boundary, and initiate the intrinsic pathway of apoptosis.[11][16][18] This process involves the activation of stress-response pathways and caspase cascades, leading to programmed cell death.[20][21]

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanism of N-Cbz-Gemcitabine, a series of structured experiments are required. The causality behind these choices is to first confirm the successful synthesis and activation of the prodrug, then to quantify its cytotoxic effect, and finally to dissect the specific molecular events responsible for that effect.

Protocol 1: Synthesis of N-Cbz-Gemcitabine

-

Objective: To synthesize and purify N-Cbz-Gemcitabine.

-

Methodology:

-

Dissolve Gemcitabine hydrochloride in an anhydrous polar aprotic solvent (e.g., DMF) with a suitable base (e.g., triethylamine) to neutralize the HCl and deprotonate the N4-amino group.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture.[13]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: In Vitro Prodrug Activation Assay

-

Objective: To demonstrate the release of free gemcitabine from the prodrug in a biologically relevant matrix.

-

Methodology:

-

Prepare S9 fractions from the livers of mice or from human liver microsomes to serve as a source of metabolic enzymes.

-

Alternatively, prepare lysates from pancreatic cancer cell lines (e.g., PANC-1, MIA-PaCa-2).

-

Incubate a known concentration of N-Cbz-Gemcitabine (e.g., 10 µM) with the S9 fraction or cell lysate at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Immediately quench the enzymatic reaction in the aliquots by adding ice-cold acetonitrile to precipitate proteins.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentrations of both N-Cbz-Gemcitabine and released gemcitabine over time.

-

Self-Validation: A control reaction without the enzyme source (lysate/S9) should show minimal degradation of the prodrug, confirming that the conversion is enzyme-mediated.

-

Protocol 3: Cytotoxicity and DNA Synthesis Inhibition Assays

-

Objective: To compare the cytotoxic potency of N-Cbz-Gemcitabine with that of gemcitabine and to confirm its effect on DNA replication.

-

Methodology:

-

Cytotoxicity (MTS Assay):

-

Seed pancreatic cancer cells (e.g., PANC-1, AsPC-1) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of N-Cbz-Gemcitabine or gemcitabine for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm to determine cell viability.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

-

-

DNA Synthesis Inhibition (EdU Incorporation Assay):

-

Treat cells with IC50 concentrations of each drug for 24 hours.

-

Add EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine, to the cell culture medium and incubate for 2 hours to allow for its incorporation into newly synthesized DNA.

-

Fix, permeabilize, and perform a click chemistry reaction to attach a fluorescent probe to the incorporated EdU.

-

Analyze the fluorescence intensity per cell using flow cytometry or high-content imaging. A reduction in fluorescence indicates inhibition of DNA synthesis.

-

-

Protocol 4: Apoptosis Analysis via Flow Cytometry

-

Objective: To confirm that cell death induced by N-Cbz-Gemcitabine occurs via apoptosis.

-

Methodology:

-

Treat cells with the IC50 concentration of N-Cbz-Gemcitabine for 48 hours. Include untreated and gemcitabine-treated cells as controls.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

An increase in the Annexin V positive populations confirms apoptosis.

-

-

Expected Data and Interpretation

The following table summarizes the expected outcomes from the experimental validation, which would collectively support the proposed mechanism of action.

| Experiment | Metric | Expected Outcome for N-Cbz-Gemcitabine | Interpretation |

| Prodrug Activation | Gemcitabine Concentration (LC-MS) | Time-dependent increase in gemcitabine upon incubation with cell lysate/S9 fraction. | Confirms enzymatic conversion of the prodrug to the active drug. |

| Cytotoxicity Assay | IC50 Value | Similar to or slightly higher than gemcitabine (depending on activation efficiency). | Demonstrates potent anticancer activity comparable to the parent drug. |

| DNA Synthesis Assay | EdU Fluorescence Intensity | Significant decrease compared to untreated controls. | Confirms that the downstream effect of the activated prodrug is the inhibition of DNA replication. |

| Apoptosis Analysis | % Annexin V Positive Cells | Significant increase compared to untreated controls. | Verifies that the mode of cell death is primarily through apoptosis, consistent with gemcitabine's known mechanism. |

Conclusion and Future Directions

N-Carboxybenzyl Gemcitabine stands as a rational prodrug design to enhance the therapeutic index of gemcitabine. By masking the N4-amino group, it is poised to resist premature metabolic inactivation, allowing for greater drug delivery to the tumor site. The proposed mechanism relies on intracellular enzymatic activation to release gemcitabine, which then executes its canonical dual-inhibitory function on DNA synthesis, ultimately leading to apoptotic cell death.

The experimental framework provided herein offers a clear, self-validating path to rigorously test this hypothesis. Successful validation would pave the way for in vivo pharmacokinetic and efficacy studies in xenograft models. Further investigations could explore tailoring the N-protecting group to be cleaved by enzymes specifically overexpressed in certain tumors, leading to more targeted therapies and fulfilling the promise of precision oncology.

References

-

Wikipedia. Gemcitabine. [Link]

-

Urology Reference. Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Gemcitabine Hydrochloride? [Link]

-

MDPI. (2022). Recent Development of Prodrugs of Gemcitabine. [Link]

-

Chern, J. J., & Tai, C. J. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology. [Link]

-

PMC, NIH. (2016). Promising molecular mechanisms responsible for gemcitabine resistance in cancer. [Link]

-

Plunkett, W., et al. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology. [Link]

-

PubMed, NIH. (2022). Recent Development of Prodrugs of Gemcitabine. [Link]

-

Encyclopedia.pub. (2022). Mechanisms of Resistance to Gemcitabine. [Link]

-

NIH. (2023). A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. [Link]

-

PLoS ONE. (2010). Gemcitabine Functions Epigenetically by Inhibiting Repair Mediated DNA Demethylation. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Gemcitabine? [Link]

-

Huang, P., & Plunkett, W. (1995). Induction of apoptosis by gemcitabine. Seminars in Oncology. [Link]

-

MassiveBio. Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Frontiers. (2024). Clinical application and drug resistance mechanism of gemcitabine. [Link]

-

PharmGKB. (2013). PharmGKB summary: Gemcitabine Pathway. Pharmacogenetics and Genomics. [Link]

-

PMC, NIH. (2006). Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells. [Link]

-

PMC, NIH. (2012). Harnessing gemcitabine metabolism: a step towards personalized medicine for pancreatic cancer. [Link]

-

PubMed, NIH. (2018). Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells. [Link]

-

PMC, NIH. (2020). Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. [Link]

Sources

- 1. Gemcitabine - Wikipedia [en.wikipedia.org]

- 2. urology-textbook.com [urology-textbook.com]

- 3. massivebio.com [massivebio.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Development of Prodrugs of Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 8. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Harnessing gemcitabine metabolism: a step towards personalized medicine for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 17. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of apoptosis by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gemcitabine Functions Epigenetically by Inhibiting Repair Mediated DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-Carboxybenzyl Gemcitabine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine (dFdC) is a cornerstone of chemotherapy for a multitude of solid tumors, yet its clinical efficacy is hampered by rapid metabolic inactivation and a narrow therapeutic window.[1][2] Prodrug strategies aimed at transiently modifying the 4-exocyclic amine group of gemcitabine represent a promising avenue to circumvent these limitations. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a key carbamate prodrug, N-Carboxybenzyl Gemcitabine (Cbz-dFdC). We will delve into the preclinical evaluation of Cbz-dFdC, detailing the scientific rationale, experimental methodologies, and interpretation of results that underpin its potential as a next-generation nucleoside analog therapeutic. This document is intended to serve as a detailed resource for researchers in oncology drug development, providing both foundational knowledge and practical, field-proven protocols.

Introduction: The Rationale for N-Carboxybenzyl Gemcitabine

Gemcitabine, a deoxycytidine analog, exerts its cytotoxic effects after intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[3] These active metabolites inhibit DNA synthesis and ribonucleotide reductase, ultimately inducing apoptosis in rapidly dividing cancer cells.[4] However, the clinical utility of gemcitabine is significantly constrained by its rapid deamination by cytidine deaminase (CDA) into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1] This rapid systemic clearance necessitates administration of high doses, which can lead to significant toxicity.

The development of N-Carboxybenzyl Gemcitabine is predicated on a prodrug strategy designed to protect the CDA-susceptible 4-amino group. The N-carboxybenzyl protecting group is designed to be stable in systemic circulation but labile enough to be cleaved, likely through enzymatic hydrolysis, to release the parent gemcitabine at the tumor site or intracellularly. This approach aims to:

-

Enhance Metabolic Stability: By masking the primary site of deamination, Cbz-dFdC is expected to have a longer plasma half-life compared to gemcitabine.

-

Improve the Therapeutic Index: A more favorable pharmacokinetic profile could allow for lower or less frequent dosing, potentially reducing systemic toxicity while maintaining or enhancing anti-tumor efficacy.

-

Sustain Release of the Active Compound: The controlled release of gemcitabine from the prodrug could lead to prolonged exposure of tumor cells to the active agent.

This guide will now transition to the practical aspects of evaluating these hypotheses, providing detailed experimental frameworks.

Synthesis of N-Carboxybenzyl Gemcitabine

The synthesis of N-Carboxybenzyl Gemcitabine is a critical first step in its preclinical evaluation. Below is a representative protocol based on established methods for the synthesis of N4-alkoxycarbonyl gemcitabine derivatives.[3][5][6]

Experimental Protocol: Synthesis of N-Carboxybenzyl Gemcitabine

-

Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, the 3'- and 5'-hydroxyl groups of gemcitabine can be transiently protected, for example, as silyl ethers (e.g., using TBDMSCl) or acetonides.

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the protected or unprotected gemcitabine in a suitable anhydrous aprotic solvent such as pyridine or dichloromethane.

-

Addition of Acylating Agent: Cool the solution in an ice bath (0 °C). Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution. The molar ratio of gemcitabine to Cbz-Cl should be optimized, typically starting with a slight excess of Cbz-Cl (e.g., 1.1 to 1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection (if applicable): If the hydroxyl groups were protected, a deprotection step is necessary. For example, silyl ethers can be removed using tetrabutylammonium fluoride (TBAF) in THF.

-

Characterization: The final product, N-Carboxybenzyl Gemcitabine, should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Pharmacokinetic Evaluation

The pharmacokinetic profile of Cbz-dFdC is central to understanding its potential advantages over the parent drug. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Plasma Stability

Causality Behind Experimental Choices: An initial assessment of the prodrug's stability in plasma is crucial. This experiment determines the rate at which Cbz-dFdC is converted to gemcitabine or other metabolites by plasma enzymes. A moderate stability is often desired; the prodrug must be stable enough to reach the target site but labile enough to release the active drug. Mouse plasma is often used in preclinical studies to correlate with in vivo mouse models.[1][7][8][9]

Experimental Protocol: In Vitro Mouse Plasma Stability Assay

-

Preparation of Solutions: Prepare a stock solution of N-Carboxybenzyl Gemcitabine in a suitable solvent like DMSO (e.g., 10 mM). Prepare working solutions by diluting the stock solution in an appropriate buffer.

-

Incubation: Add the working solution of Cbz-dFdC to pre-warmed mouse plasma to achieve a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid protein precipitation.

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the plasma-drug mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard for LC-MS/MS analysis.

-

Sample Processing: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of N-Carboxybenzyl Gemcitabine and the appearance of gemcitabine at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of remaining Cbz-dFdC against time to determine its half-life (t½) in plasma.

In Vivo Pharmacokinetic Study in Mice

Causality Behind Experimental Choices: This study provides critical information on the in vivo behavior of the prodrug, including its oral bioavailability and systemic exposure. Oral gavage is a common administration route for preclinical assessment of potential oral therapeutics.[10][11][12][13][14] Serial blood sampling allows for the construction of concentration-time profiles for both the prodrug and the released parent drug.

Experimental Protocol: In Vivo Pharmacokinetics in Mice

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c or athymic nude mice), typically 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.

-

Drug Formulation and Administration: Formulate N-Carboxybenzyl Gemcitabine in a suitable vehicle for oral administration (e.g., a solution or suspension in 0.5% carboxymethylcellulose). Administer a single dose of Cbz-dFdC via oral gavage at a predetermined dose level. A parallel group of mice should receive an equimolar dose of gemcitabine for comparison.

-

Blood Sampling: At designated time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of N-Carboxybenzyl Gemcitabine and gemcitabine in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Data Presentation: Pharmacokinetic Parameters

| Parameter | N-Carboxybenzyl Gemcitabine | Gemcitabine (from Prodrug) | Gemcitabine (Control) |

| Dose (mg/kg) | [Value] | - | [Equimolar Value] |

| Cmax (ng/mL) | [Value] | [Value] | [Value] |

| Tmax (h) | [Value] | [Value] | [Value] |

| AUC₀₋t (ng·h/mL) | [Value] | [Value] | [Value] |

| t½ (h) | [Value] | [Value] | [Value] |

| Oral Bioavailability (%) | - | [Calculated Value] | [Value] |

Visualization of Pharmacokinetic Workflow

Pharmacodynamic Evaluation

Pharmacodynamic studies are essential to confirm that Cbz-dFdC retains the cytotoxic activity of gemcitabine and to elucidate its mechanism of action at the cellular level.

In Vitro Cytotoxicity Assay

Causality Behind Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell viability.[15][16][17][18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is a robust method to determine the concentration of the prodrug required to inhibit cell growth by 50% (IC50), providing a quantitative measure of its potency. Pancreatic cancer cell lines such as PANC-1 and BxPC-3 are relevant models for these studies.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human pancreatic cancer cell lines (e.g., PANC-1, BxPC-3) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of N-Carboxybenzyl Gemcitabine, gemcitabine (as a positive control), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| PANC-1 | N-Carboxybenzyl Gemcitabine | 72 | [Value] |

| Gemcitabine | 72 | [Value] | |

| BxPC-3 | N-Carboxybenzyl Gemcitabine | 72 | [Value] |

| Gemcitabine | 72 | [Value] |

Mechanism of Action: Apoptosis Induction

Causality Behind Experimental Choices: Gemcitabine is known to induce apoptosis. Western blotting is a powerful technique to investigate the molecular mechanisms underlying this process by detecting changes in the expression levels of key apoptosis-related proteins.[19][20][21][22][23] Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis. Caspase-3 is a key executioner caspase, and its cleavage into an active form is a hallmark of apoptosis.

Experimental Protocol: Western Blot for Apoptosis Markers

-

Cell Treatment and Lysis: Treat pancreatic cancer cells with N-Carboxybenzyl Gemcitabine or gemcitabine at concentrations around their respective IC50 values for a defined period (e.g., 24 or 48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.

Visualization of Gemcitabine's Mechanism of Action

In Vivo Antitumor Efficacy

Causality Behind Experimental Choices: A xenograft mouse model is a standard preclinical model to evaluate the in vivo efficacy of an anticancer agent.[24][25][26][27][28] By implanting human pancreatic tumor cells into immunodeficient mice, it is possible to assess the ability of N-Carboxybenzyl Gemcitabine to inhibit tumor growth in a living organism. Tumor volume and body weight are key parameters to monitor efficacy and toxicity, respectively.

Experimental Protocol: Pancreatic Cancer Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., PANC-1) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, gemcitabine, and N-Carboxybenzyl Gemcitabine).

-

Drug Administration: Administer the compounds to the respective groups according to a predetermined dosing schedule (e.g., daily or every three days) and route (e.g., oral gavage).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or Western blot).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy. Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Directions

This technical guide has outlined the key pharmacokinetic and pharmacodynamic studies necessary for the preclinical evaluation of N-Carboxybenzyl Gemcitabine. The overarching goal of this prodrug strategy is to improve upon the therapeutic profile of gemcitabine. The experimental protocols provided herein offer a robust framework for researchers to systematically investigate the potential of Cbz-dFdC and other novel gemcitabine prodrugs.

Future work should focus on a more detailed characterization of the metabolic pathways of N-Carboxybenzyl Gemcitabine, identification of the specific enzymes responsible for its activation, and evaluation in orthotopic and patient-derived xenograft (PDX) models that more closely mimic the human disease. A thorough understanding of the PK/PD relationship will be paramount in guiding the clinical development of this promising therapeutic candidate.

References

-

Construction of orthotopic xenograft mouse models for human pancreatic cancer. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. (2021, October 7). JoVE. Retrieved January 15, 2026, from [Link]

-

In Vitro ADME, Stability Test, Plasma, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved January 15, 2026, from [Link]

-

In vivo Mouse Models of Pancreatic Ductal Adenocarcinoma. (n.d.). Pancreapedia. Retrieved January 15, 2026, from [Link]

-

PANC-1 Xenograft Model. (n.d.). Altogen Labs. Retrieved January 15, 2026, from [Link]

-

Modeling pancreatic cancer in mice for experimental therapeutics. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis and cytostatic evaluation of 4-N-alkanoyl and 4-N-alkyl gemcitabine analogues. (2014, January 9). PubMed. Retrieved January 15, 2026, from [Link]

-

Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 15, 2026, from [Link]

-

Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells. (2023, June 1). Spandidos Publications. Retrieved January 15, 2026, from [Link]

-

Design and Synthesis of 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogues Suitable for Positron Emission Tomography. (2025, December 17). ACS Publications. Retrieved January 15, 2026, from [Link]

-

SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech. Retrieved January 15, 2026, from [Link]

-

Plasma Stability. (n.d.). Cyprotex. Retrieved January 15, 2026, from [Link]

-

Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]

-

UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (n.d.). UBC. Retrieved January 15, 2026, from [Link]

-

(A) Gemcitabine cytotoxicity in mouse PDAC cell lines was determined by... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021, September 21). WSU IACUC. Retrieved January 15, 2026, from [Link]

-

Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Extracellular Vesicles Inhibit the Response of Pancreatic Ductal Adenocarcinoma Cells to Gemcitabine and TRAIL Treatment. (2022, July 15). PubMed Central. Retrieved January 15, 2026, from [Link]

-

MTT assay and IC50 dose calculation of gemcitabine. IC50 doses in nM ±... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimum Matrix Effect. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. Retrieved January 15, 2026, from [Link]

-

A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved January 15, 2026, from [Link]

-

Clinical application and drug resistance mechanism of gemcitabine. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved January 15, 2026, from [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 15, 2026, from [Link]

-

Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

a Western blotting analysis of Bax, Bcl-2, and Caspase 3 in BxPC-3... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

A graph layout algorithm for drawing metabolic pathways. (2000, December 6). SciSpace. Retrieved January 15, 2026, from [Link]

-

DRAWING ORIENTED METABOLIC PATHWAYS AND NETWORKS. (2024, June 27). UPCommons. Retrieved January 15, 2026, from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 3. The 4-N-Acyl and 4-N-Alkyl Gemcitabine Analogues with Silicon-Fluoride-Acceptor: Application to 18F-Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytostatic evaluation of 4-N-alkanoyl and 4-N-alkyl gemcitabine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytostatic Evaluation of 4-N-Alkanoyl and 4-N-Alkyl Gemcitabine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. ouv.vt.edu [ouv.vt.edu]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

- 17. Extracellular Vesicles Inhibit the Response of Pancreatic Ductal Adenocarcinoma Cells to Gemcitabine and TRAIL Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. All data are represented as the average of three independent experiments ± SEM. *P < 0.05; ***P < 0.001, vs control group. [cjnmcpu.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 26. In vivo Mouse Models of Pancreatic Ductal Adenocarcinoma | Pancreapedia [pancreapedia.org]

- 27. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]

- 28. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Rationale for N-Carboxybenzyl Gemcitabine Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the scientific journey behind the development of N-Carboxybenzyl Gemcitabine, a prodrug of the potent chemotherapeutic agent, gemcitabine. We will delve into the core limitations of gemcitabine that necessitated the exploration of prodrug strategies, the specific rationale for employing an N-Carboxybenzyl moiety, the synthetic methodologies developed, and the preclinical evidence that supports its potential as an improved anticancer agent.

The Unmet Need: Overcoming the Achilles' Heel of Gemcitabine

Gemcitabine (2',2'-difluorodeoxycytidine) is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[1] Its mechanism of action involves intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[2] dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotide pools required for DNA synthesis, while dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[3]

Despite its efficacy, the clinical utility of gemcitabine is hampered by several significant limitations:

-

Rapid Metabolic Inactivation: Gemcitabine is swiftly deaminated by cytidine deaminase (CDA), primarily in the liver and blood, to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[4] This rapid inactivation leads to a short plasma half-life of approximately 8 to 17 minutes, necessitating frequent and high-dose administrations.[5]

-

Development of Chemoresistance: Cancer cells can develop resistance to gemcitabine through various mechanisms, including decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for cellular uptake of the drug.[6]

-

Systemic Toxicity: The high doses required to achieve therapeutic concentrations in tumor tissues often lead to significant systemic side effects, including myelosuppression.[7]

These challenges underscore the critical need for strategies to protect gemcitabine from premature degradation, enhance its tumor-specific delivery, and improve its overall therapeutic index. Prodrug development has emerged as a promising approach to address these shortcomings.[8]

The Prodrug Hypothesis: A Strategic Redesign of Gemcitabine